5-(2-bromophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(2-bromophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 5-(2-bromophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in various biological processes. It has also been suggested that it may interact with DNA and inhibit its replication.
Biochemical and Physiological Effects:
5-(2-bromophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of enzymes involved in various biological processes. Additionally, it has been shown to have fluorescent properties, making it useful as a probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
5-(2-bromophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research applications. However, there are also some limitations to its use. It may be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of 5-(2-bromophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. One direction is to further investigate its potential as an anti-cancer agent and to study its mechanism of action in inhibiting cancer cell growth. Another direction is to study its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it may be useful to study its potential as an inhibitor of enzymes involved in various biological processes.
Synthesis Methods
The synthesis of 5-(2-bromophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been reported using different methods. One of the most common methods involves the reaction of 2-bromo-3-nitroanisole with hydrazine hydrate to form 2-bromo-3-(hydrazinyl)anisole. This intermediate is then reacted with ethyl oxalate to form the desired compound. Other methods involve the use of different starting materials and reagents.
Scientific Research Applications
5-(2-bromophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has shown potential applications in various fields of scientific research. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also shown potential as a fluorescent probe for the detection of metal ions. Additionally, it has been studied as a potential inhibitor of enzymes involved in various biological processes.
properties
IUPAC Name |
5-(2-bromophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c1-20-13-8-7-10(9-14(13)21-2)15-18-16(22-19-15)11-5-3-4-6-12(11)17/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLELXFYFOAPQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
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